molecular formula C15H21N5O B12271673 N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12271673
M. Wt: 287.36 g/mol
InChI Key: FNKKUEXDTQKDFN-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a combination of heterocyclic structures, including a piperidine ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine ring can be introduced via reductive amination or other suitable methods . Finally, the pyridine ring can be incorporated through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine
  • N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C15H21N5O/c1-12-17-15(21-18-12)11-20-9-6-13(7-10-20)19(2)14-5-3-4-8-16-14/h3-5,8,13H,6-7,9-11H2,1-2H3

InChI Key

FNKKUEXDTQKDFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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